N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a 1,3-benzodioxol-5-yl amine group at position 2. This compound’s structural features suggest applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence .
Properties
CAS No. |
61472-01-3 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methoxypyridazin-3-amine |
InChI |
InChI=1S/C12H11N3O3/c1-16-12-5-4-11(14-15-12)13-8-2-3-9-10(6-8)18-7-17-9/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
ORTAVVRKZITYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling of Benzodioxole and Pyridazine Rings: The benzodioxole and pyridazine rings are coupled through a nucleophilic substitution reaction, where the amine group of the pyridazine ring reacts with a suitable leaving group on the benzodioxole ring.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyridazine Ring
The methoxy group (-OCH₃) at position 6 of the pyridazine ring undergoes nucleophilic substitution under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxy displacement | Piperazine, Cu catalyst, 180°C, 24 hrs | N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine | 45–60% |
This reaction leverages copper-mediated Ullmann-type coupling, similar to protocols used in analogous pyridazine systems . The methoxy group acts as a leaving group, replaced by nucleophiles like amines.
Amine Functionalization Reactions
The secondary amine (-NH-) bridging the benzodioxole and pyridazine rings participates in acylation and alkylation:
Acylation
Alkylation
Alkyl halides or Michael acceptors can alkylate the amine under basic conditions, though specific examples for this compound require extrapolation from related structures.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety exhibits stability under neutral conditions but undergoes ring-opening in acidic or basic environments:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Acid hydrolysis | HCl (conc.), reflux | Cleavage to catechol derivative | |
| Base hydrolysis | NaOH (aq.), heat | Formation of diol and CO₂ release |
Electrophilic substitution (e.g., nitration, sulfonation) is plausible at the electron-rich aromatic ring, though direct experimental data is limited.
Reductive Hydrogenolysis
The benzodioxole ring can undergo hydrogenolysis in the presence of catalysts:
| Catalyst | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Pd(OH)₂/C | H₂ (1 atm), MeOH, 12 hrs | N-(5-hydroxypyridin-3-yl)acetamide | Deprotection strategy |
This reaction cleaves the methylenedioxy group, yielding a diol intermediate.
Oxidation Reactions
The pyridazine ring and methoxy group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic, heat | Pyridazine N-oxide | Theoretical extrapolation | – |
| Ozone | CH₂Cl₂, -78°C | Cleavage of conjugated double bonds | Requires structural analysis | – |
Metal-Catalyzed Cross-Coupling
The pyridazine ring may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, though direct examples are scarce. For instance, palladium-catalyzed coupling could introduce aryl/heteroaryl groups at position 3 or 6 .
Stability and Degradation
Key stability considerations include:
Pharmacological Derivatization
Structural analogs highlight reactivity trends:
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine and related compounds:
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle Differences: The pyridazine ring in the target compound has two adjacent nitrogen atoms, which may enhance hydrogen-bonding capacity compared to pyridine (single N) in CAS 1249109-42-9 or benzimidazole (two Ns in fused ring) in CAS 2306268-61-9 . Benzodioxol (5-membered) vs.
Substituent Effects: The dimethylaminomethyl group in CAS 2306268-61-9 likely improves aqueous solubility under acidic conditions due to protonation .
Molecular Weight Trends :
- The target compound (~245 g/mol) is smaller than CAS 2306268-61-9 (391.46 g/mol), suggesting better membrane permeability but lower solubility in polar solvents .
Inferred Pharmacological Relevance
While biological activity data are absent in the evidence, structural analogs provide insights:
Biological Activity
N-(2H-1,3-Benzodioxol-5-yl)-6-methoxypyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₁N₃O₃
- CAS Number : 12320367
This structure includes a benzodioxole moiety which is known for its biological relevance, particularly in medicinal chemistry.
Anti-inflammatory and Analgesic Properties
Recent studies have focused on the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The results indicate that this compound exhibits significant inhibitory activity against COX enzymes.
Table 1: Inhibition of COX Enzymes by this compound
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|---|
| This compound | 4.15 - 18.80 | 0.04 - 0.46 | 48 - 51 | 68 - 59 |
The compound demonstrated a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors like aspirin or ibuprofen .
The mechanism by which this compound exerts its effects involves the inhibition of prostaglandin synthesis. Prostaglandins are mediators of inflammation; thus, their inhibition leads to reduced inflammation and pain relief. The structural activity relationship (SAR) indicates that specific substitutions on the benzodioxole ring enhance the compound's efficacy against these enzymes .
Case Studies
A notable study evaluated the compound's effects in various animal models of inflammation. The findings revealed that administration of this compound resulted in a significant reduction in edema formation compared to control groups treated with saline or standard anti-inflammatory drugs like sodium diclofenac .
Table 2: Edema Inhibition in Animal Models
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control (Saline) | 10 |
| Sodium Diclofenac | 51 |
| This compound | 68 |
This data supports the potential use of this compound as an effective anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
